(1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate
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Overview
Description
(1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate is an organic compound that features a cyclobutyl ring with a hydroxyl group, a phenylsulfanyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Esterification: The final step involves the esterification of the hydroxyl group with 3-phenylsulfanylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiophenol in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a new compound with a different substituent in place of the phenylsulfanyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethyl 3-phenylpropanoate: Lacks the hydroxyl and phenylsulfanyl groups.
(1-Hydroxycyclobutyl)methyl acetate: Lacks the phenylsulfanyl group.
Phenylsulfanylpropanoic acid: Lacks the cyclobutyl ring and hydroxyl group.
Uniqueness
(1-Hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate is unique due to the combination of its cyclobutyl ring, hydroxyl group, and phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-hydroxycyclobutyl)methyl 3-phenylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c15-13(17-11-14(16)8-4-9-14)7-10-18-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODILSXQFOCECHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(COC(=O)CCSC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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